molecular formula C9H10N4O4 B8092808 (2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate

(2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate

Cat. No.: B8092808
M. Wt: 238.20 g/mol
InChI Key: MKOGEANPCFWUPJ-UHFFFAOYSA-N
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Description

(2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrazole ring fused to a pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects such as the inhibition of cancer cell proliferation or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying its interactions with biological targets .

Properties

IUPAC Name

oxalic acid;1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.C2H2O4/c8-2-5-1-6-7(9-3-5)4-10-11-6;3-1(4)2(5)6/h1,3-4H,2,8H2,(H,10,11);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOGEANPCFWUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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